4-(1-Methyl-4-piperidyl)-4,9-dihydrothieno(2,3-c)benzothiepin maleate
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Overview
Description
4-(1-Methyl-4-piperidyl)-4,9-dihydrothieno(2,3-c)benzothiepin maleate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidyl group and a thieno-benzothiepin core, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-4-piperidyl)-4,9-dihydrothieno(2,3-c)benzothiepin maleate typically involves multiple steps, including the formation of the thieno-benzothiepin core and the introduction of the piperidyl group. The synthetic route may involve:
Formation of the Thieno-Benzothiepin Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.
Introduction of the Piperidyl Group: The piperidyl group is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thieno-benzothiepin intermediate.
Formation of the Maleate Salt: The final step involves the reaction of the synthesized compound with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-4-piperidyl)-4,9-dihydrothieno(2,3-c)benzothiepin maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert certain functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the piperidyl or thieno-benzothiepin moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(1-Methyl-4-piperidyl)-4,9-dihydrothieno(2,3-c)benzothiepin maleate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Methyl-4-piperidyl)-4,9-dihydrothieno(2,3-c)benzothiepin maleate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting therapeutic effects in neurological conditions.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Methyl-4-piperidyl)-4,9-dihydrothieno(2,3-c)benzothiepin hydrochloride
- 4-(1-Methyl-4-piperidyl)-4,9-dihydrothieno(2,3-c)benzothiepin sulfate
- 4-(1-Methyl-4-piperidyl)-4,9-dihydrothieno(2,3-c)benzothiepin phosphate
Uniqueness
4-(1-Methyl-4-piperidyl)-4,9-dihydrothieno(2,3-c)benzothiepin maleate is unique due to its specific maleate salt form, which may influence its solubility, stability, and bioavailability compared to other similar compounds. This uniqueness can impact its effectiveness in various applications, particularly in medicinal chemistry where salt forms can affect drug formulation and delivery.
Properties
CAS No. |
122942-87-4 |
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Molecular Formula |
C22H25NO4S2 |
Molecular Weight |
431.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;4-(5,10-dihydrothieno[2,3-c][2]benzothiepin-10-yl)-1-methylpiperidine |
InChI |
InChI=1S/C18H21NS2.C4H4O4/c1-19-9-6-13(7-10-19)17-15-5-3-2-4-14(15)12-21-18-16(17)8-11-20-18;5-3(6)1-2-4(7)8/h2-5,8,11,13,17H,6-7,9-10,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
VIYIECPSXUJFIY-WLHGVMLRSA-N |
Isomeric SMILES |
CN1CCC(CC1)C2C3=C(SCC4=CC=CC=C24)SC=C3.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCC(CC1)C2C3=C(SCC4=CC=CC=C24)SC=C3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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